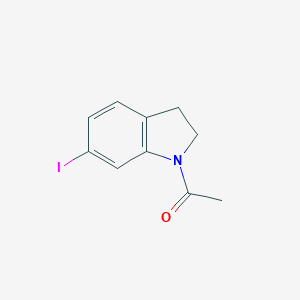

1-Acetyl-6-iodoindoline

Description

Properties

IUPAC Name |

1-(6-iodo-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10INO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOUFIOXEFUHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470299 | |

| Record name | 1-Acetyl-6-iodoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115666-43-8 | |

| Record name | 1-(2,3-Dihydro-6-iodo-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115666-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-6-iodoindoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1 Acetyl 6 Iodoindoline

Electrophilic and Nucleophilic Reactivity on the Indoline (B122111) Ring System

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The reactivity of the indoline core in 1-acetyl-6-iodoindoline towards electrophilic aromatic substitution is governed by the electronic and steric effects of the N-acetyl and the iodo substituents. Generally, the pyrrolidine (B122466) ring of an indoline is more electron-rich than the benzene (B151609) ring, making the aromatic portion less susceptible to electrophilic attack compared to indole (B1671886). However, the substituents on the benzene ring dictate the position of substitution.

Studies on similar substituted indoles and indolines show that the interplay of directing groups is crucial. For example, in N-acetyl indole, a weak directing group, electrophilic attack is often controlled by electronic effects, leading to C2 selectivity. acs.org In contrast, stronger directing groups can favor substitution on the benzene ring. acs.org The regioselectivity of electrophilic aromatic substitution reactions can be complex and is often influenced by the specific electrophile and reaction conditions used. ulethbridge.calibretexts.org The formation of a resonance-stabilized carbocation, known as an arenium ion, is a key intermediate in these reactions, and its stability determines the preferred position of attack. uomustansiriyah.edu.iqmasterorganicchemistry.com

C-H Functionalization Strategies on the Indoline Core

Direct C-H functionalization is a powerful tool for modifying the indoline scaffold, offering a more atom-economical approach than traditional cross-coupling reactions. For N-acetylindolines, the acetyl group can act as a directing group, facilitating regioselective functionalization, particularly at the C7 position. rsc.org

Transition metal catalysis, especially with palladium and rhodium, has been instrumental in developing C-H functionalization strategies for indolines. rsc.orgacs.orgnih.gov Rhodium(III)-catalyzed C-H activation has been successfully employed for the C7-amidation of indolines using 1,4,2-dioxazol-5-ones as amidating agents. acs.orgnih.gov Similarly, rhodium catalysis has enabled the C7-alkylation of indolines with maleimides. rsc.org These reactions typically proceed through a cyclometalated intermediate, where the metal coordinates to the nitrogen of the acetyl group and activates the C7-H bond. rsc.org

Palladium catalysis has also been widely used for the C-H functionalization of indole derivatives. acs.orgrsc.orgsnnu.edu.cn While many examples focus on the indole core, the principles can be extended to indolines. The choice of the directing group on the nitrogen atom is critical for achieving high regioselectivity. researchgate.net For instance, the pivaloyl group has been shown to be an effective directing group for C7 functionalization of indoles. researchgate.net In the context of 1-acetyl-6-iodoindoline, the acetyl group can serve this directing role.

The following table summarizes selected C-H functionalization reactions on the indoline core:

| Reaction Type | Catalyst/Reagents | Position | Ref. |

| Amidation | Rh(III)/1,4,2-dioxazol-5-ones | C7 | acs.orgnih.gov |

| Alkylation | Rh(III)/Maleimides | C7 | rsc.org |

| Arylation | Pd(II)/Aryl Halides | C7 | rsc.org |

Oxidative Transformations to Indole Derivatives

The conversion of indolines to their corresponding indole derivatives is a common and important transformation, often achieved through oxidation or dehydrogenation. This process restores the aromaticity of the pyrrole (B145914) ring. For 1-acetyl-6-iodoindoline, this transformation would yield 1-acetyl-6-iodoindole.

Various reagents can be employed for the dehydrogenation of indolines. Manganese dioxide (MnO2) is a classic oxidant used for this purpose. For example, methyl 5-nitroindole-2-carboxylate has been synthesized by the nitration of methyl 1-acetylindoline-2-carboxylate followed by dehydrogenation with MnO2 in toluene. thieme-connect.dethieme-connect.com Other quinone-based reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are also effective, although they can sometimes lead to over-oxidation or side reactions if not carefully controlled. nih.gov

Palladium-based catalysts are also highly effective for the acceptorless dehydrogenation of N-heterocycles, including indolines. nih.gov These catalytic systems offer a milder and more efficient alternative to stoichiometric oxidants. The reaction proceeds by removing hydrogen from the indoline, which is then released as hydrogen gas.

The choice of oxidant is crucial and can depend on the other functional groups present in the molecule. For a substrate like 1-acetyl-6-iodoindoline, a mild and selective method would be preferable to avoid reactions involving the iodo-substituent.

Reductive Transformations and Hydrogenation Pathways

The reductive transformations of 1-acetyl-6-iodoindoline can involve several pathways, including reduction of the acetyl group, dehalogenation of the C-I bond, or hydrogenation of the benzene ring.

The C-I bond in 1-acetyl-6-iodoindoline can be a site for reductive processes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of various functional groups. nih.gov However, under certain conditions, this can also lead to the hydrogenolysis of the C-I bond, resulting in the formation of 1-acetylindoline (B31821). The ease of this dehalogenation can be influenced by the steric and electronic environment of the iodo group. nih.gov

Alternatively, the C-I bond can be utilized in reductive cross-coupling reactions. For example, nickel-catalyzed reductive arylation of C(sp3)–H bonds has been reported using iodoarenes as coupling partners. nih.gov While this is not a direct reduction of the C-I bond, it represents a reductive transformation where the iodine is replaced.

Reduction of the acetyl group to an ethyl group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4), although this would also likely affect the iodo-substituent. More selective methods might be required to target only the carbonyl group.

Hydrogenation of the aromatic ring of the indoline core is generally more challenging due to its aromatic stability. Forcing conditions, such as high pressure of hydrogen gas and potent catalysts, are typically required. nih.gov

Mechanistic Investigations of Reaction Pathways for 1-Acetyl-6-iodoindoline Conversions

The reaction mechanisms for the transformations of 1-acetyl-6-iodoindoline are often inferred from studies on similar substituted indoline and indole systems.

In electrophilic aromatic substitution, the mechanism proceeds through the formation of a sigma complex (arenium ion). The regioselectivity is determined by the stability of this intermediate, which is influenced by the electronic effects of the N-acetyl and iodo groups. uomustansiriyah.edu.iqmasterorganicchemistry.com

For C-H functionalization reactions catalyzed by transition metals like rhodium and palladium, the mechanism typically involves a directing group-assisted cyclometalation. rsc.orgacs.org In the case of 1-acetyl-6-iodoindoline, the N-acetyl group acts as the directing group. The catalytic cycle often involves:

Coordination of the metal to the directing group.

C-H bond activation to form a metallacycle intermediate.

Reaction with the coupling partner (e.g., alkene, amide).

Reductive elimination to form the product and regenerate the active catalyst. rsc.orgacs.org

Mechanistic studies, including kinetic analysis and the isolation of intermediates, have provided detailed insights into these catalytic cycles. acs.org For instance, in the rhodium-catalyzed C7-alkylation of indolines, a six-membered rhodacycle has been proposed as a key intermediate. rsc.org

The mechanism of oxidative dehydrogenation of indolines to indoles can vary depending on the oxidant. With metal-based catalysts like Pd/C, the mechanism often involves oxidative addition of a C-H bond to the metal center, followed by β-hydride elimination. nih.gov For chemical oxidants like MnO2, the reaction likely proceeds through a single-electron transfer or hydride abstraction mechanism.

Understanding these reaction pathways is crucial for optimizing reaction conditions and designing new synthetic strategies involving 1-acetyl-6-iodoindoline and related compounds.

Spectroscopic and Structural Analysis of 1-Acetyl-6-iodoindoline Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and literature has revealed a significant lack of detailed spectroscopic and structural characterization data for the chemical compound 1-Acetyl-6-iodoindoline. Despite extensive queries aimed at retrieving information regarding its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) profiles, specific experimental data for this particular molecule could not be located.

The requested article, which was to be structured around a detailed outline of its spectroscopic characteristics, cannot be generated at this time due to the absence of the necessary foundational data. The intended sections and subsections were to include:

Nuclear Magnetic Resonance (NMR) Spectroscopy , with a focus on Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), and advanced 2D NMR techniques.

Infrared (IR) Spectroscopy for the identification of functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy to analyze electronic transitions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for molecular weight determination and fragmentation analysis.

While spectroscopic data for related compounds, such as 1-acetylindoline and other indole derivatives, are available, the strict requirement to focus solely on 1-Acetyl-6-iodoindoline prevents the use of such information as a substitute. The unique substitution pattern of an acetyl group at the 1-position and an iodine atom at the 6-position of the indoline ring system would produce distinct spectroscopic signatures that cannot be accurately inferred from related structures.

It is possible that the characterization data for 1-Acetyl-6-iodoindoline exists within proprietary chemical databases, has been synthesized and characterized in unpublished research, or is part of a study where it serves as an intermediate compound without its data being explicitly reported in a searchable format. Without access to this primary data, a scientifically accurate and informative article as per the user's detailed instructions cannot be constructed.

Further research in specialized chemical literature or direct experimental analysis would be required to obtain the spectroscopic data necessary to fulfill the original request.

Spectroscopic and Structural Characterization of 1 Acetyl 6 Iodoindoline

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain single-crystal X-ray diffraction data for 1-Acetyl-6-iodoindoline. Despite these extensive efforts, no publicly available crystallographic data for this specific compound could be located. The determination of a crystal structure is an experimental process, and it appears that the solid-state structure of 1-Acetyl-6-iodoindoline has not been determined or deposited in public databases as of the current date.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and torsion angles. Furthermore, SC-XRD reveals the packing of molecules in the crystal lattice and elucidates intermolecular interactions such as hydrogen bonding, halogen bonding, and π-stacking, which govern the supramolecular architecture.

Without the raw diffraction data and the resulting solved crystal structure, it is not possible to provide the specific details required for a thorough analysis. This includes fundamental crystallographic parameters and detailed structural features.

Therefore, the generation of data tables containing crystallographic information and a detailed discussion of the solid-state structure of 1-Acetyl-6-iodoindoline cannot be provided.

Computational and Theoretical Studies on 1 Acetyl 6 Iodoindoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.netnih.gov It is a widely used approach in chemistry and physics for calculating molecular properties. Instead of relying on the complex many-electron wavefunction, DFT uses the much simpler electron density as the fundamental variable, making it computationally efficient for complex molecules. nih.gov

Optimized Geometry and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. uni-muenchen.demdpi.comfaccts.de This process involves calculating the total energy of the molecule at various atomic arrangements until a minimum energy conformation is found. uni-muenchen.dechemrxiv.org For 1-Acetyl-6-iodoindoline, this analysis would reveal precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be essential, particularly concerning the rotation around the C-N bond of the acetyl group. This would identify different conformers (spatial arrangements of the molecule) and their relative energies, indicating which structure is most likely to exist under normal conditions. For similar but more complex indole (B1671886) derivatives, conformational properties have been a subject of detailed computational and experimental study. researchgate.net

Vibrational Frequency Analysis (Theoretical IR Spectra)

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. faccts.demdpi.com This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. d-nb.info Each vibrational mode (stretching, bending, rocking) has a characteristic frequency. For 1-Acetyl-6-iodoindoline, this analysis would predict the wavenumbers for key functional groups, such as the carbonyl (C=O) stretch of the acetyl group and the various C-H and C-N vibrations of the indoline (B122111) ring. d-nb.info

The calculation also serves to confirm that the optimized structure is a true energy minimum; a stable structure will have no imaginary frequencies. faccts.de The predicted spectrum can be compared with experimental IR data to validate the accuracy of the computational model.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic transitions. wuxibiology.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov

HOMO: This is the outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons (nucleophilicity).

LUMO: This is the innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). wuxibiology.com

The HOMO-LUMO gap (the energy difference between these two orbitals) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com For 1-Acetyl-6-iodoindoline, FMO analysis would map the electron density distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for electron donation and acceptance in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule from the perspective of an approaching positive charge. uni-muenchen.dechemrxiv.org It is color-coded to visualize electron-rich and electron-poor regions.

Red/Yellow areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In 1-Acetyl-6-iodoindoline, this would likely be around the oxygen atom of the acetyl group. chemrxiv.orgresearchgate.net

Blue areas indicate positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack.

Green areas represent neutral potential.

The MEP map is a powerful tool for predicting how the molecule will interact with other reagents, identifying sites for hydrogen bonding and other non-covalent interactions. uni-muenchen.deresearchgate.net

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs. uni-muenchen.deresearchgate.netfaccts.de This method allows for the study of charge transfer and hyperconjugative interactions within the molecule. researchgate.netwisc.edu

For 1-Acetyl-6-iodoindoline, NBO analysis would quantify the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The stabilization energy (E(2)) associated with these interactions indicates their significance. For example, it could reveal interactions between the lone pairs on the nitrogen or oxygen atoms and the antibonding orbitals of adjacent parts of the molecule, providing deep insight into its electronic stability and structure. wisc.edu

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study electronically excited states. rsc.orggaussian.com This method is the standard for calculating the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.netscielo.br

The calculation provides the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. gaussian.com For 1-Acetyl-6-iodoindoline, a TD-DFT calculation would predict the wavelength of maximum absorption (λmax) and help assign the observed spectral bands to specific electronic transitions, such as π→π* or n→π* transitions. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method that analyzes the topology of the electron density to define atomic properties and the nature of chemical bonds. google.com It allows for the characterization of inter- and intramolecular interactions by locating critical points in the electron density. For 1-Acetyl-6-iodoindoline, QTAIM analysis would be instrumental in quantifying the nature of the covalent bonds (e.g., C-I, C-N, C=O) and identifying weaker non-covalent interactions.

Non-Covalent Interaction (NCI) analysis is a complementary computational tool used to visualize and understand weak interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds. The presence of an iodine atom in 1-Acetyl-6-iodoindoline makes it a candidate for forming halogen bonds, where the electropositive region on the iodine atom (the σ-hole) can interact with a nucleophile. NCI analysis generates graphical plots that highlight these interaction regions, color-coding them to indicate their strength and type (e.g., attractive or repulsive). google.com

A comprehensive QTAIM and NCI study on 1-Acetyl-6-iodoindoline would provide detailed insights into its molecular structure, stability, and potential for intermolecular interactions, which are crucial for understanding its behavior in condensed phases and its interaction with biological targets. However, a specific QTAIM or NCI analysis focused on 1-Acetyl-6-iodoindoline has not been reported in the reviewed scientific literature. Consequently, no data tables of its topological properties or non-covalent interactions can be presented.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, calculating the energy barriers (activation energies) and reaction energies. The analysis of transition state structures provides a deep understanding of the bond-forming and bond-breaking processes.

For 1-Acetyl-6-iodoindoline, computational studies could illuminate the mechanisms of its synthesis or its subsequent reactions. For example, theoretical calculations could clarify the regioselectivity of the iodination of 1-acetylindoline (B31821) or explore the energetics of reactions involving the carbon-iodine bond, such as in cross-coupling reactions. Such studies would involve locating the transition state for each step of the proposed mechanism and confirming its connection to the reactants and products via Intrinsic Reaction Coordinate (IRC) calculations.

Despite the utility of these methods, a search of the scientific literature did not yield any specific computational studies on the reaction mechanisms or transition states involving 1-Acetyl-6-iodoindoline. Therefore, no data tables of calculated activation energies or structural parameters of transition states can be provided.

Quantitative Structure-Property Relationships (QSPR) Relevant to Synthetic Outcomes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific property of interest, such as boiling point, solubility, or, in a synthetic context, reaction yield or rate. These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then using regression analysis to build a mathematical equation that links these descriptors to the observed property.

A QSPR study relevant to the synthesis of 1-Acetyl-6-iodoindoline could, for example, investigate how different substituents on the indoline ring affect the yield of a particular reaction. Descriptors could include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume), or topological indices derived from the molecular graph. QSPR can serve as a predictive tool, estimating the synthetic outcome for new, yet-to-be-synthesized derivatives.

A review of the literature indicates that no QSPR studies specifically focused on predicting the synthetic outcomes for 1-Acetyl-6-iodoindoline or a closely related series of compounds have been published. As a result, no QSPR models or associated data tables can be presented.

Future Research Directions and Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. For a molecule like 1-Acetyl-6-iodoindoline, future research will undoubtedly focus on developing synthetic pathways that are not only efficient but also environmentally benign and atom-economical.

One promising avenue is the exploration of C-H functionalization reactions. nih.gov Traditional syntheses of functionalized indolines often involve multiple steps with the generation of stoichiometric waste. Direct C-H activation and subsequent iodination or acetylation on the indoline (B122111) core would represent a significant improvement in atom economy. For instance, palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds has been shown to be an efficient method for creating the indoline scaffold, and future work could adapt such methods for direct iodination. organic-chemistry.org

Furthermore, the use of molecular iodine in conjunction with green oxidants presents a sustainable approach. Iodine-catalyzed reactions often proceed under mild conditions and can be highly atom-economical. rsc.org Research into iodine-mediated cyclization or functionalization of appropriately substituted anilines could lead to more direct and sustainable routes to 1-Acetyl-6-iodoindoline and its derivatives.

Below is a table comparing potential sustainable synthetic strategies for analogous functionalized indolines, highlighting the advantages of modern methods over classical approaches.

| Synthetic Strategy | Key Features | Potential Advantages for 1-Acetyl-6-iodoindoline Synthesis |

| C-H Activation/Functionalization | Direct conversion of C-H bonds to C-I or C-C bonds. | Fewer synthetic steps, reduced waste, high atom economy. |

| Iodine-Mediated Cyclization | Utilization of molecular iodine as a catalyst or reagent. | Mild reaction conditions, often environmentally benign, potential for high selectivity. |

| Photoredox Catalysis | Use of visible light to drive chemical transformations. | Access to novel reaction pathways, mild conditions, reduced energy consumption. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The presence of both an acetyl group and an iodine atom on the indoline scaffold of 1-Acetyl-6-iodoindoline opens up a rich landscape for exploring novel reactivity. The carbon-iodine bond is a versatile functional handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. mdpi.comnih.gov Future research should focus on expanding the scope of these reactions with this specific substrate to build molecular complexity and generate libraries of novel compounds for biological screening.

Moreover, the field of photoredox catalysis offers exciting possibilities for activating the C-I bond in 1-Acetyl-6-iodoindoline. rsc.orgresearchgate.netnih.gov Visible-light-mediated reactions could enable unprecedented transformations, such as radical-mediated additions or couplings that are not accessible through traditional thermal methods. The development of photoredox-catalyzed C-H functionalization at other positions of the indoline ring, modulated by the electronic properties of the iodo and acetyl groups, is another fertile area for investigation. github.io

The table below outlines potential novel transformations for 1-Acetyl-6-iodoindoline.

| Reaction Type | Potential Reagents/Conditions | Expected Outcome |

| Suzuki Coupling | Aryl or heteroaryl boronic acids, Palladium catalyst | Synthesis of 6-aryl-1-acetylindolines |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalysts | Synthesis of 6-alkynyl-1-acetylindolines |

| Heck Coupling | Alkenes, Palladium catalyst | Synthesis of 6-alkenyl-1-acetylindolines |

| Photoredox-Mediated Radical Reactions | Radical precursors, Photocatalyst, Visible light | Novel C-C and C-heteroatom bond formations |

Advanced Computational Modeling for Predictive Synthesis and Stereochemical Control

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis for predicting reaction outcomes and understanding mechanisms. nih.govacs.org For 1-Acetyl-6-iodoindoline, DFT studies can provide valuable insights into its electronic structure, reactivity, and the transition states of its potential reactions. researchgate.net

Future research should leverage computational modeling to:

Predict Regioselectivity: In reactions involving further functionalization of the indoline ring, DFT calculations can predict the most likely site of reaction by analyzing the electron density and stability of intermediates.

Elucidate Reaction Mechanisms: Computational studies can help to understand the mechanisms of novel transformations, such as those involving photoredox catalysis, by mapping out the energy profiles of different possible pathways. nih.gov

Guide Stereoselective Synthesis: For reactions that create new stereocenters, computational modeling can be used to design catalysts and reaction conditions that favor the formation of a single enantiomer or diastereomer. rsc.orgnih.gov This is particularly relevant for the synthesis of biologically active molecules, where stereochemistry is often crucial for activity.

A hypothetical application of DFT in predicting the outcome of a reaction is presented in the table below.

| Computational Method | Parameter Calculated | Application to 1-Acetyl-6-iodoindoline |

| Density Functional Theory (DFT) | Transition state energies | Predicting the feasibility and selectivity of a novel cross-coupling reaction. |

| Time-Dependent DFT (TD-DFT) | Excited state properties | Understanding the mechanism of a photoredox-catalyzed functionalization. |

| Molecular Dynamics (MD) | Conformational analysis | Predicting the stereochemical outcome of an asymmetric transformation. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from the laboratory bench to larger-scale production is a significant challenge in chemical research. Flow chemistry and automated synthesis platforms offer numerous advantages in this regard, including improved safety, reproducibility, and the ability to rapidly screen reaction conditions. nih.govresearchgate.netbeilstein-journals.org

The integration of the synthesis and derivatization of 1-Acetyl-6-iodoindoline with flow chemistry represents a key future direction. Continuous flow reactors can enable reactions to be performed at elevated temperatures and pressures safely, potentially accelerating reaction rates and improving yields. researchgate.net Furthermore, the modular nature of flow systems allows for the telescoping of multiple reaction steps into a single, continuous process, minimizing the need for isolation and purification of intermediates. nih.gov

Automated synthesis platforms can be employed to rapidly generate libraries of 1-Acetyl-6-iodoindoline derivatives for high-throughput screening. magritek.comrsc.org By systematically varying coupling partners in cross-coupling reactions, for example, a large number of compounds can be synthesized and tested for their biological activity in a fraction of the time required by traditional batch methods.

The table below summarizes the potential benefits of integrating modern synthesis technologies.

| Technology | Key Advantages | Potential Impact on 1-Acetyl-6-iodoindoline Research |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability. | Efficient and scalable synthesis of the parent compound and its derivatives. |

| Automated Synthesis | High-throughput experimentation, rapid library generation. | Accelerated discovery of new bioactive molecules based on the 1-Acetyl-6-iodoindoline scaffold. |

| Microreactor Technology | High surface-to-volume ratio, rapid mixing and heat transfer. | Improved reaction efficiency and selectivity in the synthesis of functionalized indolines. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.